Tanespimycin
Übersicht
Beschreibung
Es ist ein kleinmolekularer Inhibitor von Hitzeschockprotein 90 (HSP90), einem molekularen Chaperon-Protein, das die Form und Konformation von wichtigen Signalmolekülen steuert, die an Wachstum und Überleben von Tumorzellen beteiligt sind . Tanespimycin wurde auf sein Potenzial zur Behandlung verschiedener Krebsarten, einschließlich Leukämie und solider Tumoren, untersucht .
Herstellungsmethoden
Die Herstellung von this compound umfasst mehrere Synthesewege und Reaktionsbedingungen. Eine Methode beinhaltet das Mischen spezifischer Verbindungen mit Katalysatoren, Silan-Reagenzien und organischen Alkalilösungen, gefolgt von Rühren und Reagieren unter kontrollierten Bedingungen . Industrielle Produktionsmethoden können variieren, beinhalten aber im Allgemeinen ähnliche Schritte mit Optimierung für die großtechnische Synthese.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung spezifischer Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Katalysatoren, Lösungsmittel und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird verwendet, um die Hemmung von Hitzeschockprotein 90 und seine Auswirkungen auf die Proteinkonformation zu untersuchen.
Biologie: Es wird verwendet, um die molekularen Mechanismen des Wachstums und Überlebens von Krebszellen zu untersuchen.
Medizin: Es wurde als potenzielle Behandlung für verschiedene Krebsarten, einschließlich Leukämie und solider Tumoren, untersucht
Industrie: Es wird bei der Entwicklung neuer therapeutischer Interventionen und Arzneimittelformulierungen verwendet.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung von Hitzeschockprotein 90 (HSP90), einem molekularen Chaperon-Protein, das die Form und Konformation von wichtigen Signalmolekülen steuert, die an Wachstum und Überleben von Tumorzellen beteiligt sind . Durch die Hemmung von HSP90 stört this compound die Funktion dieser Signalmoleküle, was zur Hemmung des Wachstums und Überlebens von Tumorzellen führt .
Wissenschaftliche Forschungsanwendungen
Tanespimycin has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition of heat shock protein 90 and its effects on protein conformation.
Biology: It is used to investigate the molecular mechanisms of cancer cell growth and survival.
Medicine: It has been studied as a potential treatment for various types of cancer, including leukemia and solid tumors
Industry: It is used in the development of new therapeutic interventions and drug formulations.
Wirkmechanismus
Target of Action
Tanespimycin, also known as 17-allylamino-17-demethoxygeldanamycin (17-AAG), is a small molecule inhibitor of heat shock protein 90 (HSP90) . HSP90 is a molecular “chaperone” protein that controls protein shape or conformation, including that of key signaling molecules involved in the growth and survival of tumor cells .
Mode of Action
This compound works by inhibiting HSP90, which is expressed in tumors . This inhibition disrupts the proper functioning of several proteins necessary for tumor growth and survival .
Biochemical Pathways
The inhibition of HSP90 by this compound affects several cell signaling pathways. HSP90 client proteins are distributed across these pathways, enabling simultaneous modulation of multiple pathways by HSP90 inhibitors .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in a phase 1 trial . The plasma concentration-time curves show biexponential decay with a rapid distribution followed by a slower elimination phase . The half-life ranged from 3–4 hours for this compound . The Tmax for all doses was approximately 1 hour for this compound .
Result of Action
This compound has demonstrated clinical activity in the treatment of cancer, specifically in younger patients with certain types of leukemia or solid tumors, especially kidney tumors . The most common adverse events were diarrhea, nausea, vomiting, dizziness, headache, fatigue, and elevated aspartate aminotransferase .
Biochemische Analyse
Biochemical Properties
Tanespimycin has been found to interact with HSP90, a molecular “chaperone” protein that controls protein shape or conformation, including that of key signaling molecules involved in the growth and survival of tumor cells . This compound attaches to the HSP90 ATP-binding site in cancer cells with 100 times higher binding affinity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It disrupts HSP90 molecular chaperone activity and consequently promotes a variety of HSP90 client protein degradation . It has been investigated that this compound promoted removal of mutant androgen receptor by autophagic degradation pathway in spinal and bulbar muscular atrophy .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a small molecule inhibitor of HSP90 . HSP90 is a molecular “chaperone” protein that controls protein shape or conformation, including that of key signaling molecules involved in the growth and survival of tumor cells .
Temporal Effects in Laboratory Settings
It has been observed that this compound induces upregulation of Ac-α-tubulin and LC3B-II over time .
Metabolic Pathways
This compound is involved in the HSP90 pathway
Transport and Distribution
It has been observed that this compound distributes into deep compartments such as fat or bone or is bound to a specific biological material .
Subcellular Localization
It has been observed that this compound disrupts HSP90 molecular chaperone activity and consequently promotes a variety of HSP90 client protein degradation .
Vorbereitungsmethoden
The preparation of Tanespimycin involves several synthetic routes and reaction conditions. One method includes mixing specific compounds with catalysts, silane agents, and organic alkali solutions, followed by stirring and reacting under controlled conditions . Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale synthesis.
Analyse Chemischer Reaktionen
Tanespimycin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Tanespimycin ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Hemmung von Hitzeschockprotein 90 einzigartig. Ähnliche Verbindungen umfassen:
Geldanamycin: Die Stammverbindung von this compound, ebenfalls ein HSP90-Inhibitor.
17-Demethoxygeldanamycin: Ein weiteres Derivat von Geldanamycin mit ähnlichen Eigenschaften.
Alvespimycin: Ein weiterer HSP90-Inhibitor mit einer anderen chemischen Struktur
Die Einzigartigkeit von this compound liegt in seinen spezifischen molekularen Modifikationen, die seine Wirksamkeit verbessern und seine Toxizität im Vergleich zu anderen HSP90-Inhibitoren reduzieren .
Eigenschaften
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUNIORJHRXIBJ-TXHRRWQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046352 | |
Record name | Tanespimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tanespimycin is a small molecule inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular “chaperone” protein that controls protein shape or conformation, including that of key signaling molecules involved in the growth and survival of tumor cells. | |
Record name | Tanespimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05134 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
75747-14-7 | |
Record name | Tanespimycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75747-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tanespimycin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075747147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tanespimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05134 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tanespimycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tanespimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TANESPIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GY0AVT3L4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.